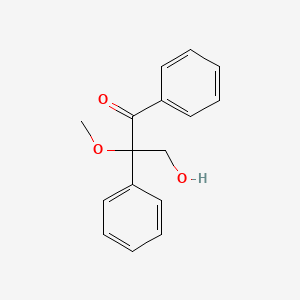
1-Benzyl-4-(pyridin-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(pyridin-3-yl)piperazine is a heterocyclic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(pyridin-3-yl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-(pyridin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(pyridin-3-yl)piperazine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(pyridin-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter regulation . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and exert its pharmacological effects.
Comparación Con Compuestos Similares
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with isothiazole and piperazine moieties, known for its dopamine and serotonin antagonist activities.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Investigated for their anti-tubercular activity.
1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone derivatives: Screened for their cytotoxic activity against various cancer cell lines.
Uniqueness: 1-Benzyl-4-(pyridin-3-yl)piperazine is unique due to its specific structural features and its potential to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C16H19N3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-benzyl-4-pyridin-3-ylpiperazine |
InChI |
InChI=1S/C16H19N3/c1-2-5-15(6-3-1)14-18-9-11-19(12-10-18)16-7-4-8-17-13-16/h1-8,13H,9-12,14H2 |
Clave InChI |
GHFQXANVSSWKIN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B8656263.png)



![(S)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B8656284.png)






